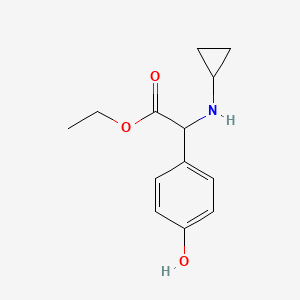
Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas. This compound features a cyclopropylamino group and a hydroxyphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate typically involves the esterification of 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavorings.
作用机制
The mechanism of action of Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The cyclopropylamino group could play a role in binding to molecular targets, while the hydroxyphenyl group might influence its reactivity and stability.
相似化合物的比较
Similar Compounds
- Ethyl 2-(amino)-2-(4-hydroxyphenyl)acetate
- Ethyl 2-(cyclopropylamino)-2-(3-hydroxyphenyl)acetate
- Ethyl 2-(cyclopropylamino)-2-(4-methoxyphenyl)acetate
Uniqueness
Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is unique due to the presence of both a cyclopropylamino group and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
生物活性
Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15N1O3
- Molecular Weight : 235.27 g/mol
Research indicates that this compound exhibits various biological activities, primarily through the modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound's cyclopropyl group is believed to enhance its interaction with specific receptors, leading to altered signaling pathways.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating significant inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly decreased levels of TNF-α and IL-6.
Study on Anticancer Properties
A recent study investigated the anticancer effects of this compound on various cancer cell lines using the National Cancer Institute's (NCI) 60-cell line screening. The results indicated that the compound exhibited selective cytotoxicity against certain cancer types, particularly breast and colon cancer cells.
- Cell Lines Tested : MCF-7 (breast), HCT116 (colon)
- IC50 Values :
- MCF-7: 25 µM
- HCT116: 30 µM
Neuroprotective Effects
Another study focused on the neuroprotective potential of this compound in models of neurodegeneration. Results showed that treatment with this compound led to reduced apoptosis in neuronal cells exposed to oxidative stress.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12(14-10-5-6-10)9-3-7-11(15)8-4-9/h3-4,7-8,10,12,14-15H,2,5-6H2,1H3 |
InChI 键 |
INRGTIVHZMKKJR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















